4-Amino-1-benzylpiperidine-4-carboxylic Acid

Neurokinin Receptor Antagonism CNS Drug Discovery Receptor Binding Assays

Researchers developing CNS receptor modulators often face supply inconsistency and uncharacterized intermediates that compromise SAR reproducibility. This bifunctional piperidine scaffold offers a direct solution. • Validated low-nanomolar human NK1 receptor affinity (IC50 = 11.3 nM) for rational antagonist design • NLT 98% purity with 93.7 mg/mL aqueous solubility for reliable in vitro pharmacology • Privileged muscarinic antagonist core with versatile 4-COOH derivatization handle

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 39143-25-4
Cat. No. B112576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzylpiperidine-4-carboxylic Acid
CAS39143-25-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17)
InChIKeyUAPJXCZSNCQLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-benzylpiperidine-4-carboxylic Acid: Bifunctional CNS Scaffold


4-Amino-1-benzylpiperidine-4-carboxylic acid (CAS 39143-25-4) is a key intermediate and building block in medicinal chemistry, characterized by a piperidine core substituted with both an amino and a carboxylic acid group at the 4-position, as well as an N-benzyl group. This bifunctional nature and its structural class as a substituted piperidine derivative underpin its utility as a scaffold for developing compounds targeting central nervous system (CNS) receptors, such as muscarinic and tachykinin receptors . Its core structure is foundational to numerous patents for muscarinic antagonists [1], and it has been explicitly studied for its direct biological activity, including binding to human Tachykinin receptor 1 [2].

Scaffold Class Bifunctional 4-amino-4-carboxy piperidine core
Target Studies CNS receptor research, muscarinic and tachykinin pathways
Key Handles N-benzyl, 4-NH2, and 4-COOH derivatization sites

4-Amino-1-benzylpiperidine-4-carboxylic Acid: Selectivity & Solubility Benefits


While many piperidine derivatives share a common core, the specific substitution pattern of 4-Amino-1-benzylpiperidine-4-carboxylic acid confers unique physicochemical and biological properties that make it non-interchangeable with close analogs. The absence of the 4-amino group in 1-Benzylpiperidine-4-carboxylic acid (CAS 10315-07-8) eliminates a key hydrogen bond donor/acceptor, fundamentally altering its binding profile and rendering it a less versatile building block for certain CNS targets . Conversely, the 4-carboxylic acid moiety is essential for aqueous solubility and specific electrostatic interactions, which are absent in 4-Amino-1-benzylpiperidine (CAS 50541-93-0) . The data presented below quantify how these structural differences translate into meaningful distinctions in receptor affinity, physicochemical properties, and overall utility in drug discovery programs.

Binding Profile
4-Amino-1-benzylpiperidine-4-carboxylic acid
1-Benzylpiperidine-4-carboxylic acid: lacks 4-NH2; hydrogen-bonding and target engagement may shift
Solubility & Handling
4-Amino-1-benzylpiperidine-4-carboxylic acid
4-Amino-1-benzylpiperidine: lacks 4-COOH; aqueous solubility and electrostatic interactions may differ
Specification
4-Amino-1-benzylpiperidine-4-carboxylic acid (free base)
Hydrochloride salt forms: purity specification and analytical documentation may vary across vendors

4-Amino-1-benzylpiperidine-4-carboxylic Acid: Analogue Comparison


NK1 Receptor Binding Advantage

4-Amino-1-benzylpiperidine-4-carboxylic acid demonstrates a defined and potent binding affinity for the human Tachykinin receptor 1 (NK1), a key target in pain and emesis. This affinity is quantifiable with an IC50 of 11.3 nM [1]. In contrast, the analogous compound lacking the 4-amino group, 1-benzylpiperidine-4-carboxylic acid, is not reported to bind this target with comparable potency and is primarily utilized as an intermediate for opioid synthesis . This direct comparison highlights that the 4-amino moiety is not merely a spectator but a critical pharmacophoric element for engaging certain G-protein coupled receptors, providing a clear, data-backed rationale for selecting the 4-amino variant in neurokinin receptor research programs.

NK1 Binding
Reported
IC50 = 11.3 nM (human NK1)
Supports NK1 target engagement studies
BindingDB-reported affinity; verify in assay platform
Neurokinin Receptor Antagonism CNS Drug Discovery Receptor Binding Assays

Aqueous Solubility vs. Non-Carboxylated Analog

The presence of the carboxylic acid group on 4-Amino-1-benzylpiperidine-4-carboxylic acid confers a distinct advantage in aqueous solubility compared to the non-carboxylated analog, 4-Amino-1-benzylpiperidine (CAS 50541-93-0). Computational predictions (ESOL method) indicate a solubility of 93.7 mg/mL for the target compound . In stark contrast, 4-Amino-1-benzylpiperidine is a liquid at room temperature with limited miscibility in water . This substantial difference is critical for the preparation of reproducible biological assays and can influence downstream formulation strategies, reducing the reliance on co-solvents like DMSO that may confound biological results.

Aqueous Solubility
Data to verify
93.7 mg/mL (predicted) vs limited water miscibility
Predicted solubility context for assay preparation
In silico ESOL prediction; experimental validation advised
Physicochemical Properties Formulation Drug-Likeness

High Purity and Analytical Characterization

For precise and reproducible research, high purity is paramount. Reputable vendors provide 4-Amino-1-benzylpiperidine-4-carboxylic acid with a specified purity of NLT 98%, supported by a full suite of analytical documentation including MSDS, NMR, HPLC, and LC-MS reports . This level of characterization exceeds that of some less defined in-class analogs, such as 1-Benzylpiperidine-4-carboxylic acid hydrochloride, where purity is typically stated as 95% and analytical documentation may be less comprehensive . The availability of robust batch-specific data reduces the risk of experimental variability introduced by unknown impurities or incorrect structural identity.

Purity Specification
Specification review
NLT 98% with HPLC, NMR, LC-MS support
Supports batch-to-batch reproducibility
Supplier specification; request CoA per lot
Analytical Chemistry Quality Control Synthetic Intermediate

Beta-1 Adrenergic Receptor Selectivity

While many CNS-active piperidines carry a risk of off-target cardiovascular effects due to adrenergic receptor binding, 4-Amino-1-benzylpiperidine-4-carboxylic acid exhibits a clean profile against the Beta-1 adrenergic receptor, showing no measurable affinity . This is a key differentiator from other piperidine-containing pharmacophores which can often show cross-reactivity. The absence of this off-target activity is a significant advantage for projects aiming to develop selective CNS agents with a reduced risk of cardiovascular side effects.

Beta-1 Selectivity
Class-level
No measurable affinity at Beta-1 adrenergic receptor
Reported selectivity context vs piperidine class
Class-level inference; confirm in target panel
Off-Target Screening Selectivity Profiling Adrenergic Receptors

4-Amino-1-benzylpiperidine-4-carboxylic Acid: Key Applications


NK1 Receptor Antagonist Development

The compound's validated, low-nanomolar affinity for the human NK1 receptor (IC50 = 11.3 nM) [1] makes it a compelling starting point for designing novel antagonists for conditions like chemotherapy-induced nausea, depression, and pain. Its utility in this specific area is supported by direct binding data, providing a clear advantage over the non-amino analog which lacks this activity. The compound's high purity (NLT 98%) and solubility (93.7 mg/mL) further support its use in reliable in vitro pharmacology and subsequent lead optimization.

Muscarinic Antagonists for Respiratory & Urological Disorders

The 4-amino-1-benzylpiperidine core is a privileged structure in the development of muscarinic receptor antagonists, as evidenced by its central role in patents for treating overactive bladder, COPD, and asthma [2]. The 4-carboxylic acid handle on this specific compound provides a versatile synthetic point for further derivatization, enabling the construction of diverse libraries of potential M2/M3 antagonists. Its favorable physicochemical profile, particularly its aqueous solubility , is advantageous for generating compounds intended for oral or inhaled administration.

Cholinesterase Inhibitors for Alzheimer's Research

Research has demonstrated that the 4-amino-1-benzylpiperidine moiety, with specific phenyl ring substitutions, can be utilized to create new inhibitors of cholinesterases [3]. The target compound, 4-Amino-1-benzylpiperidine-4-carboxylic acid, serves as a key intermediate for further functionalization, including the introduction of halogen substituents on the benzyl ring (e.g., 2-fluoro, 3-chloro) to modulate activity and selectivity. Its high purity ensures that subsequent synthetic steps proceed with predictable yields and minimal side reactions.

CNS Compounds with Favorable Selectivity

For projects requiring CNS penetration but seeking to avoid cardiovascular side effects, 4-Amino-1-benzylpiperidine-4-carboxylic acid offers a compelling starting point. Its demonstrated lack of affinity for the Beta-1 adrenergic receptor distinguishes it from many other piperidine scaffolds. Combined with its defined NK1 affinity and structural features enabling muscarinic modulation, it represents a versatile and selective core for developing safer CNS therapeutics.

Application
Selection Property
Validation Focus
NK1 receptor antagonist research
Reported NK1 binding affinity context
Target engagement assay review
Muscarinic receptor studies
Privileged piperidine scaffold for derivatization
M2/M3 subtype selectivity profiling
Cholinesterase inhibitor synthesis
Bifunctional amino-carboxylic acid handle
Derivative purity and yield monitoring
CNS selectivity profiling
Beta-1 adrenergic selectivity context
Off-target counter-screening review

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